molecular formula C24H32N2O B10882924 1-[1-(3-Phenoxybenzyl)piperidin-4-yl]azepane

1-[1-(3-Phenoxybenzyl)piperidin-4-yl]azepane

Cat. No.: B10882924
M. Wt: 364.5 g/mol
InChI Key: ABOUIJXJWCDZLU-UHFFFAOYSA-N
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Description

1-[1-(3-Phenoxybenzyl)-4-piperidyl]azepane is a complex organic compound featuring a seven-membered azepane ring fused with a piperidine ring and a phenoxybenzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[1-(3-Phenoxybenzyl)-4-piperidyl]azepane typically involves multi-step organic reactions. One common approach is the cyclization of linear precursors followed by functional group modifications. Here is a general synthetic route:

Industrial Production Methods

Industrial production of 1-[1-(3-Phenoxybenzyl)-4-piperidyl]azepane may involve scalable versions of the above synthetic routes, with optimizations for yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

1-[1-(3-Phenoxybenzyl)-4-piperidyl]azepane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the phenoxybenzyl group, using reagents such as sodium hydride and alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Substitution: Sodium hydride (NaH) and alkyl halides under anhydrous conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces amines or alcohols.

Scientific Research Applications

1-[1-(3-Phenoxybenzyl)-4-piperidyl]azepane has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of new materials with specific structural and functional properties.

Mechanism of Action

The mechanism by which 1-[1-(3-Phenoxybenzyl)-4-piperidyl]azepane exerts its effects involves interactions with molecular targets such as enzymes or receptors. The phenoxybenzyl group may facilitate binding to specific sites, while the azepane and piperidine rings contribute to the overall molecular stability and activity. Detailed studies are required to elucidate the exact pathways and targets involved.

Comparison with Similar Compounds

Similar Compounds

    Piperidine: A six-membered nitrogen heterocycle commonly found in pharmaceuticals.

    Pyrrolidine: A five-membered nitrogen heterocycle also prevalent in medicinal chemistry.

    Azepane: A seven-membered nitrogen heterocycle, less common but structurally similar to piperidine and pyrrolidine.

Uniqueness

1-[1-(3-Phenoxybenzyl)-4-piperidyl]azepane is unique due to its combination of a seven-membered azepane ring with a piperidine ring and a phenoxybenzyl group. This structure provides distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C24H32N2O

Molecular Weight

364.5 g/mol

IUPAC Name

1-[1-[(3-phenoxyphenyl)methyl]piperidin-4-yl]azepane

InChI

InChI=1S/C24H32N2O/c1-2-7-16-26(15-6-1)22-13-17-25(18-14-22)20-21-9-8-12-24(19-21)27-23-10-4-3-5-11-23/h3-5,8-12,19,22H,1-2,6-7,13-18,20H2

InChI Key

ABOUIJXJWCDZLU-UHFFFAOYSA-N

Canonical SMILES

C1CCCN(CC1)C2CCN(CC2)CC3=CC(=CC=C3)OC4=CC=CC=C4

Origin of Product

United States

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